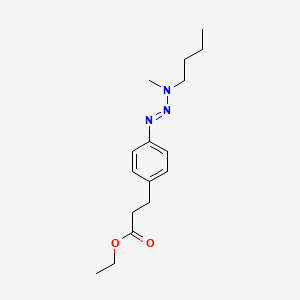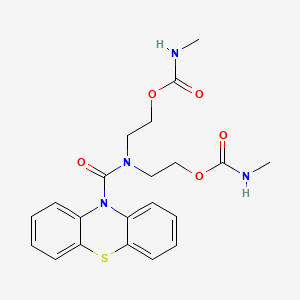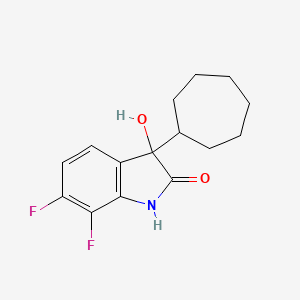
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a cycloheptyl group, two fluorine atoms, and a hydroxy group, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. For this compound, the starting materials would include a cycloheptyl ketone and a difluorophenylhydrazine. The reaction typically requires a strong acid like methanesulfonic acid and is conducted under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the indole ring can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 3-cycloheptyl-6,7-difluoro-3-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound’s hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance its binding affinity to specific receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one: Lacks the cycloheptyl group but shares the core indole structure.
3-Cycloheptyl-6,7-difluoro-2-oxo-2,3-dihydro-1H-indol-2-one: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the cycloheptyl group and the difluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H17F2NO2 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
3-cycloheptyl-6,7-difluoro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C15H17F2NO2/c16-11-8-7-10-13(12(11)17)18-14(19)15(10,20)9-5-3-1-2-4-6-9/h7-9,20H,1-6H2,(H,18,19) |
InChIキー |
QCOXKCYVCCLWOP-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2(C3=C(C(=C(C=C3)F)F)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


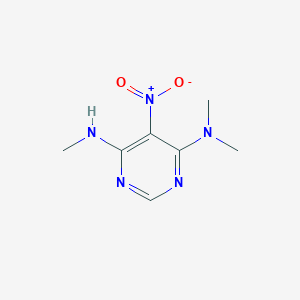
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
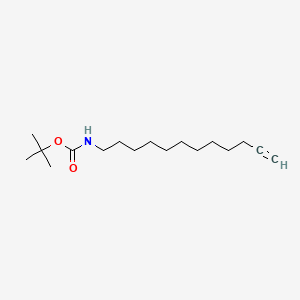

![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
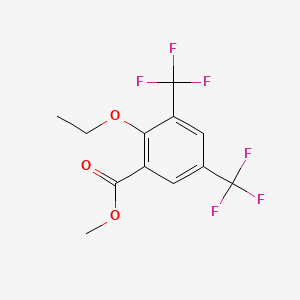



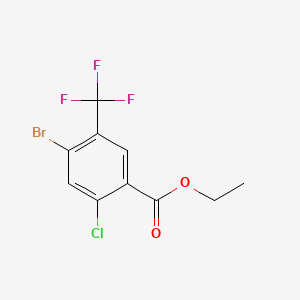
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
